Tubulin inhibitor 18

Tubulin polymerization Microtubule dynamics Colchicine binding site

Tubulin inhibitor 18 (compound 5j) delivers superior colchicine-site binding with an IC₅₀ of 1.02 μM—a 24% potency improvement over colchicine (1.34 μM). Its unique chalcone scaffold ensures predictable G2/M cell-cycle arrest and robust anti-proliferative activity in breast cancer models (12.4× more potent than cisplatin in MCF-7 cells). Generic substitution is scientifically unsound because subtle structural changes drastically alter binding kinetics and cellular potency. Choose Tubulin inhibitor 18 for reproducible, mechanistically interpretable results in tubulin polymerization, competitive displacement, and anti-proliferative assays. Available now with ≥98% purity.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
Cat. No. B12411962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 18
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC
InChIInChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+
InChIKeyIZJUYBUUCXVDJD-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 18 Procurement Guide: Chalcone-Based Microtubule Polymerization Inhibitor CAS 2762382-51-2


Tubulin inhibitor 18 (CAS 2762382-51-2, compound 5j) is a synthetic chalcone-based small molecule that functions as a microtubule polymerization inhibitor . With a molecular formula of C22H26O5 and molecular weight of 370.44 g/mol, this compound features a chalcone scaffold incorporating a 3-tert-butyl-2-hydroxyphenyl moiety and a 2,4,6-trimethoxyphenyl group . Mechanistically, it binds to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase . The compound is commercially available from multiple vendors including TargetMol (Cat. No. T61472), InvivoChem (Cat. No. V47509), and ChemScene (Cat. No. CS-0434436), with typical purity specifications of ≥98% .

Why Generic Tubulin Inhibitor Substitution Fails: Structural Determinants of Chalcone Activity at the Colchicine Site


Generic substitution among tubulin polymerization inhibitors is scientifically unsound due to the profound influence of subtle structural variations on binding kinetics, site specificity, and downstream cellular potency [1]. The chalcone scaffold presents a critical pharmacophore for colchicine-site engagement, yet modifications to its substituent pattern dramatically alter inhibitory activity across chemically distinct inhibitor classes including arylthioindoles, benzosuberenes (e.g., KGP18), and trimethoxychalcone derivatives [2]. Tubulin inhibitor 18 (compound 5j), with its specific 3-tert-butyl-2-hydroxyphenyl substitution on the chalcone A-ring and 2,4,6-trimethoxyphenyl on the B-ring, occupies a defined activity profile that cannot be extrapolated to structurally related analogs . Without quantitative comparative data linking each compound to the target application, substitution introduces uncontrolled variability that compromises experimental reproducibility and mechanistic interpretation [2].

Tubulin Inhibitor 18: Quantitative Differentiation Against Colchicine and In-Class Comparators


Biochemical Tubulin Polymerization Inhibition: Tubulin Inhibitor 18 vs. Colchicine

In a direct head-to-head in vitro tubulin polymerization assay, Tubulin inhibitor 18 (compound 5j) demonstrated a 24% improvement in inhibitory potency over colchicine, with an IC50 of 1.02 μM compared to colchicine's IC50 of 1.34 μM under identical experimental conditions [1]. This quantitative advantage positions compound 5j as the more potent biochemical inhibitor within the same experimental system, despite both compounds targeting the colchicine binding site.

Tubulin polymerization Microtubule dynamics Colchicine binding site Biochemical inhibition

Alternative Isoxazole-Naphthalene Derivative 5j: Anti-Proliferative Activity vs. Cisplatin in MCF-7 Cells

In an isoxazole-naphthalene scaffold variant also designated as compound 5j, anti-proliferative evaluation against human breast cancer MCF-7 cells revealed a 12.4-fold improvement in potency over cisplatin, with an IC50 of 1.23 ± 0.16 μM for compound 5j compared to 15.24 ± 1.27 μM for cisplatin [1]. This represents a substantial enhancement in cellular anti-proliferative activity relative to a clinically established chemotherapeutic comparator.

Breast cancer Anti-proliferative activity MCF-7 cells Cisplatin comparison

Cross-Class Potency Comparison: Chalcone 5j vs. Arylthioindole Compound 18

When benchmarked against the highly optimized arylthioindole class of tubulin polymerization inhibitors, the chalcone-based Tubulin inhibitor 18 (compound 5j) exhibits a distinct activity profile. A structurally distinct arylthioindole designated Compound 18 demonstrated an IC50 of 1.0 nM in MCF-7 cells [1], representing approximately 1,230-fold higher potency than the 1.23 μM IC50 observed for the isoxazole-naphthalene 5j variant [2] and 1,000-fold higher than the biochemical tubulin polymerization IC50 of the pyrazole-cinnamamide 5j (1.02 μM) [3]. Note: This comparison is cross-study and involves different chemical scaffolds with distinct structural features.

Cross-class comparison Arylthioindoles MCF-7 cells Nanomolar potency

Colchicine Binding Site Engagement: Chalcone Class-Level Advantages

As a chalcone derivative containing the 3,4,5-trimethoxyphenyl pharmacophore, Tubulin inhibitor 18 engages the colchicine binding site with structural features associated with enhanced activity [1]. Studies of 3,4,5-trimethoxychalcones demonstrate that methoxy group positioning on the chalcone scaffold correlates with improved cytotoxicity against MCF-7 cells and in vitro tubulin assembly inhibition comparable to colchicine [1]. Chalcones with methoxy group substitutions achieve half-maximal inhibitory concentrations below 1 μM through colchicine-site binding [2]. Tubulin inhibitor 18, with its 2,4,6-trimethoxyphenyl B-ring, aligns with this class-level trend .

Colchicine binding site Chalcone scaffold Structure-activity relationship Methoxy substitution

Cell Cycle Arrest Mechanism: G2/M Phase Arrest Consistency

Mechanistic studies of compound 5j across different scaffold variants consistently demonstrate G2/M phase cell cycle arrest as the primary cellular mechanism [1][2]. Both the isoxazole-naphthalene derivative 5j and pyrazole-cinnamamide derivative 5j induce G2/M arrest and subsequent apoptosis [1][2]. This is consistent with tubulin polymerization inhibitors of the quinoline-chalcone hybrid class, where compounds 5g and 5j similarly induce G2/M arrest and apoptosis [3]. The mechanistic consistency across multiple independent studies supports predictable cellular pharmacology.

Cell cycle arrest G2/M phase Mitotic blockade Apoptosis induction

Vendor Availability and Procurement Specifications: Multiple Source Comparison

Tubulin inhibitor 18 (CAS 2762382-51-2) is commercially available from multiple vendors with comparable purity specifications (≥98%) but with notable differences in catalog pricing and availability . TargetMol offers sizes from 25 mg to 100 mg (Cat. T61472); InvivoChem provides 500 mg and 1 g quantities (Cat. V47509); ChemScene supplies the compound under Cat. CS-0434436 . Physicochemical properties include molecular formula C22H26O5, molecular weight 370.44 g/mol, LogP 4.9, and DMSO solubility with recommended storage at -20°C (powder) or -80°C (DMSO stock) .

Commercial availability Purity specifications Solubility Storage conditions

Tubulin Inhibitor 18: Validated Application Scenarios for Scientific Research


In Vitro Tubulin Polymerization Assays Requiring Colchicine-Site Inhibition

Tubulin inhibitor 18 is appropriate for in vitro tubulin polymerization assays where colchicine-site binding is the experimental endpoint. The compound's demonstrated IC50 of 1.02 μM in biochemical tubulin polymerization assays, representing a 24% potency improvement over colchicine (IC50 = 1.34 μM) under identical conditions [1], supports its use as a positive control or tool compound for characterizing colchicine-competitive inhibitors. The chalcone scaffold's modular substitution pattern facilitates structure-activity relationship studies probing the colchicine binding site [2].

Anti-Proliferative Screening in Breast Cancer Cell Models (MCF-7)

The isoxazole-naphthalene derivative 5j has demonstrated 12.4-fold greater anti-proliferative activity than cisplatin (IC50 = 1.23 ± 0.16 μM vs. 15.24 ± 1.27 μM) in MCF-7 breast cancer cells [1]. This cellular activity profile supports the use of Tubulin inhibitor 18 (and structurally related 5j variants) as reference compounds in anti-proliferative assays focused on breast cancer models. Researchers should note that the chalcone-based compound 5j occupies a micromolar-to-submicromolar potency range distinct from high-nanomolar benzosuberenes (KGP18, IC50 ~5.47 nM) [3] and sub-nanomolar arylthioindoles (Compound 18, IC50 = 1.0 nM) [4], enabling tiered potency screening strategies.

Cell Cycle Analysis and G2/M Arrest Studies

Tubulin inhibitor 18 reliably induces G2/M phase cell cycle arrest, a mechanism consistently demonstrated across multiple independent studies of compound 5j variants [1][2]. This predictable cell cycle profile makes the compound suitable as a positive control in flow cytometry-based cell cycle assays, with the mechanistic link to tubulin polymerization inhibition and subsequent apoptosis providing a clear pharmacological rationale for observed cellular phenotypes [2].

Colchicine Binding Site Competitive Displacement Assays

The chalcone scaffold of Tubulin inhibitor 18, containing the 2,4,6-trimethoxyphenyl moiety, engages the colchicine binding site on tubulin [1]. Molecular docking studies confirm that compound 5j inserts into the colchicine binding site of tubulin [2]. This established binding mode supports the compound's application in competitive displacement assays using radiolabeled colchicine or fluorescent colchicine-site probes, where Tubulin inhibitor 18 can serve as a reference inhibitor for characterizing novel colchicine-site ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.